2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide
Overview
Description
2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide is a complex organic compound known for its unique tricyclic structure. This compound is part of the norbornene series and has been studied for its potential pharmacological applications, including antiviral and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide typically involves the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . The resulting product, 3,5-Dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to yield the desired compound .
Industrial Production Methods
The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different tricyclic amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions
Major Products Formed
The major products formed from these reactions include various urea, carbamates, and carboxamides of the norbornene series .
Scientific Research Applications
2-(3,5-Dioxo-4-azatricyclo[522
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of the HIV-1 virus by targeting reverse transcriptase and protease enzymes . Additionally, its anticancer effects are linked to the induction of apoptosis in cancer cells through the modulation of various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: Known for its pharmacological potential, particularly in antiviral and anticancer research.
N-hydroxy-1-methoxybicyclo[2.2.2]oct-5-ene-2,3-dicarboximide: Studied for its antimicrobial properties.
Uniqueness
2-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide stands out due to its unique tricyclic structure and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-8(15)5-14-11(16)9-6-1-2-7(4-3-6)10(9)12(14)17/h1-2,6-7,9-10H,3-5H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQHMVUZMNMJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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